molecular formula C7H12N2O2 B1419556 4-Propanoylpiperazin-2-one CAS No. 65493-55-2

4-Propanoylpiperazin-2-one

Cat. No. B1419556
CAS RN: 65493-55-2
M. Wt: 156.18 g/mol
InChI Key: HQUGNUJTASFXAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazin-2-ones has been a subject of research in recent years. One approach involves the use of quinine derived urea in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization . Another method involves the C–H functionalization of the carbon atoms of the piperazine ring .


Molecular Structure Analysis

The 4-Propanoylpiperazin-2-one molecule contains a total of 23 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .

Scientific Research Applications

Pharmaceutical Drug Synthesis

“4-Propanoylpiperazin-2-one” is utilized in the synthesis of various pharmaceutical drugs due to its piperazine moiety, which is a significant pharmacophore in drug design. Piperazine derivatives are known for their versatility in medicinal chemistry, contributing to the structural composition of drugs with various therapeutic effects .

Antimicrobial Agents

Research indicates that piperazine compounds can be modified to enhance their antimicrobial properties. This compound can serve as a precursor or intermediate in creating new antimicrobial agents with potential applications in treating bacterial and yeast infections .

Anticancer Research

Piperazine derivatives have shown promise in anticancer research. Modifications to the piperazine structure can lead to compounds that inhibit cancer cell proliferation and induce cell cycle arrest, offering a pathway for developing new anticancer therapies .

Chemical Synthesis

In the field of chemistry, “4-Propanoylpiperazin-2-one” serves as an intermediate in synthesizing more complex chemical structures. Its reactivity allows for various chemical transformations, making it valuable for creating diverse chemical entities .

Green Chemistry

Piperazine derivatives are being explored in green chemistry for developing environmentally friendly synthetic routes and processes, minimizing the use of hazardous substances and reducing waste .

Safety And Hazards

The safety information for 4-Propanoylpiperazin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

4-propanoylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUGNUJTASFXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667890
Record name 4-Propanoylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propanoylpiperazin-2-one

CAS RN

65493-55-2
Record name 4-Propanoylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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